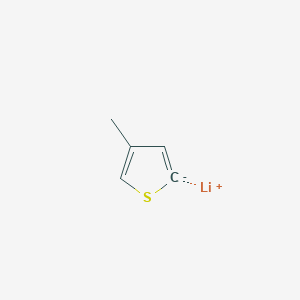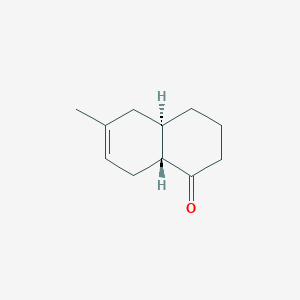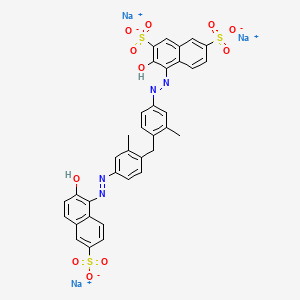![molecular formula C13H9F3N2O3 B14416015 4-[2-Nitro-3-(trifluoromethyl)anilino]phenol CAS No. 82967-89-3](/img/structure/B14416015.png)
4-[2-Nitro-3-(trifluoromethyl)anilino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Nitro-3-(trifluoromethyl)anilino]phenol is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Nitro-3-(trifluoromethyl)anilino]phenol typically involves the nitration of 3-(trifluoromethyl)aniline followed by a coupling reaction with phenol. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-Nitro-3-(trifluoromethyl)anilino]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenol derivatives.
Applications De Recherche Scientifique
4-[2-Nitro-3-(trifluoromethyl)anilino]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorescent dyes.
Biology: Employed in the study of enzyme interactions and as a probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2-Nitro-3-(trifluoromethyl)anilino]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitro-3-(trifluoromethyl)aniline
- 4-Nitro-3-(trifluoromethyl)phenol
- 5-Hydroxy-2-nitrobenzotrifluoride
Uniqueness
4-[2-Nitro-3-(trifluoromethyl)anilino]phenol is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propriétés
| 82967-89-3 | |
Formule moléculaire |
C13H9F3N2O3 |
Poids moléculaire |
298.22 g/mol |
Nom IUPAC |
4-[2-nitro-3-(trifluoromethyl)anilino]phenol |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)10-2-1-3-11(12(10)18(20)21)17-8-4-6-9(19)7-5-8/h1-7,17,19H |
Clé InChI |
QWIZATHGQIVRMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)NC2=CC=C(C=C2)O)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)





